molecular formula C12H14NO5S. Na B601478 Faropenem Impurity Sodium Salt CAS No. 195716-77-9

Faropenem Impurity Sodium Salt

Cat. No.: B601478
CAS No.: 195716-77-9
M. Wt: 284.31 22.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure

Faropenem Impurity Sodium Salt is chemically defined as (5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, sodium salt (1:1) . Its molecular formula is C₁₂H₁₄NO₅S·Na , with a molecular weight of 284.31 g/mol . The compound features a bicyclic β-lactam core, a hydroxyethyl substituent at the C6 position, and a tetrahydrofuran moiety at C3, distinguishing it from the parent Faropenem.

Classification in Pharmaceutical Context

This impurity is classified as a process-related organic impurity under ICH Q3A guidelines. It arises during the synthesis, purification, or storage of Faropenem and is distinct from degradation products or residual solvents. Key characteristics include:

Parameter Value/Description
CAS Number 195716-77-9
IUPAC Name (5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, sodium salt
Molecular Formula C₁₂H₁₄NO₅S·Na
Molecular Weight 284.31 g/mol
Source Impurity in Faropenem Sodium Salt (CAS 122547-49-3)

Historical Context in Beta-Lactam Antibiotic Research

Evolution of Beta-Lactams and Penems

The β-lactam class, including penams, cephalosporins, carbapenems, and penems, has undergone iterative structural optimization to combat bacterial resistance. Faropenem, a penem antibiotic, was developed to address limitations of earlier β-lactams, such as susceptibility to β-lactamase enzymes. Its sodium salt form (Faropenem Sodium) was introduced to enhance stability and bioavailability.

Emergence of Impurity Sodium Salt

The sodium salt impurity emerged as a byproduct during synthetic routes involving palladium-catalyzed reactions or solvent-mediated crystallization. Early studies highlighted its presence in technical-grade Faropenem Sodium, necessitating robust purification protocols to meet regulatory thresholds.

Stereochemical Significance in Pharmaceutical Analysis

Stereoisomerism and Analytical Detection

This compound exhibits stereochemical differences from Faropenem, particularly in the tetrahydrofuran substituent’s configuration (S vs. R ). This stereochemical divergence impacts:

  • Chromatographic Separation : Stereoisomers co-elute under standard HPLC conditions, requiring chiral columns or advanced detection methods (e.g., circular dichroism).
  • Structural Elucidation : NMR spectroscopy and X-ray crystallography are employed to confirm stereochemistry, ensuring accurate identification.

Impact on Pharmaceutical Profiling

The impurity’s stereoisomeric form complicates impurity profiling, necessitating:

Analytical Method Application
HPLC with Chiral Column Separation of epimers (e.g., Faropenem Epimer Impurity, CAS 106560-13-8)
LC-MS/MS Quantification of trace levels in final drug products

Regulatory Importance in Pharmaceutical Quality Control

ICH Q3A Guidelines for Impurity Control

Under ICH Q3A, this compound must be reported if it exceeds 0.1% of the drug substance. Key regulatory thresholds include:

Threshold Type Level Action Required
Reporting Threshold ≥0.1% Documentation in impurity profile
Identification Threshold ≥0.2% Structural characterization via NMR, MS, or HPLC
Qualification Threshold ≥0.5% Toxicological evaluation to establish safe limits

Validation of Analytical Methods

Regulatory compliance demands validated methods for detecting this impurity. Critical validation parameters include:

  • Specificity : Baseline separation from Faropenem and other impurities.
  • Linearity : Response proportional to concentration (e.g., 50–150% of specification limits).
  • Accuracy : Recovery rates of ≥98–102% in spiked samples.

Properties

CAS No.

195716-77-9

Molecular Formula

C12H14NO5S. Na

Molecular Weight

284.31 22.99

Appearance

White to light brown powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5R,​6S)​- 4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[(1R)​-​1-​hydroxyethyl]​-​7-​oxo-​3-​[(2S)​-​tetrahydro-​2-​furanyl]​-​, sodium salt (1:1)​

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via L-Threonine Derivative (CN1884284A)

The patent CN1884284A outlines a stereospecific route starting from L-threonine to produce faropenem sodium salt with minimized isomer separation. The method employs 2-(R)-tetrahydrofuran carbon sulfuric acid as a chiral building block, avoiding the racemic intermediates common in earlier approaches. Key steps include:

  • Condensation of L-threonine derivatives with 2-(R)-tetrahydrofuran carbon sulfuric acid under alkaline conditions (0–40°C, tetrahydrofuran/water solvent system).

  • Glyoxylic acid allyl ester coupling to form the β-lactam ring, accelerated by hydrolith-mediated dehydration (reaction time reduced to 8 hours vs. 75 hours in prior methods).

  • Intramolecular Wittig cyclization using dimethylformamide (DMF) and 6-methyl phosphonic triamide, yielding the bicyclic core with >98% enantiomeric excess.

This method achieves a 77.4% isolated yield of faropenem sodium salt, with IR and MS data confirming structural integrity (IR: 1778 cm⁻¹ for β-lactam carbonyl; MS: m/z 327 [M+1]⁺).

Five-Step Industrial Synthesis from 4-AA Intermediate (CN101585847A)

CN101585847A describes a scalable five-step route starting from (3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-[(R)-acetoxy]azetidin-2-one (4-AA), avoiding silver-based condensing agents:

  • BF₃/AlCl₃-catalyzed sulfonation : 4-AA reacts with R-tetrahydrofuran-2-carboxylic acid tribenzyl ester (18–72 hours, 0–80°C) to introduce the tetrahydrofuran moiety.

  • Acylation with allyloxy oxalyl chloride (0–60°C, 1–6 hours) forms the oxalyl intermediate.

  • Triethyl phosphite-mediated cyclization constructs the β-lactam-thiazycloheptene framework.

  • Methanesulfonic acid deprotection removes silyl and benzyl groups.

  • Palladium-catalyzed hydrolysis (tetrakis triphenylphosphine palladium, triphenylphosphine) and sodium isooctanoate salification yield the final product.

This method achieves 71 g of faropenem sodium hydrate per 73 g of intermediate IV (97.3% yield), with ¹H NMR confirming purity (δ 1.17 ppm for methyl groups; δ 5.39 ppm for allylic protons).

Hydrate Formation via Alkali Metal Enolate (US20090023915A1)

US20090023915A1 focuses on stabilizing faropenem sodium as a hydrate to enhance shelf-life. The process involves:

  • Deprotection of allyl faropenem using sodium-2-ethylhexanoate (0.239 mol) and tetrakis triphenylphosphine palladium in methylene chloride at 10–15°C.

  • In situ hydrate crystallization by adding acetone or tetrahydrofuran to the aqueous reaction mixture, avoiding water distillation.

This method reduces degradation impurities (<0.5%) and achieves a 92% yield of the hemipentahydrate form, critical for commercial formulations.

Comparative Analysis of Synthetic Methods

ParameterCN1884284ACN101585847AUS20090023915A1
Starting MaterialL-Threonine4-AAAllyl faropenem
Key Reagents2-(R)-THF carbon sulfuric acidBF₃/AlCl₃, Triethyl phosphiteSodium-2-ethylhexanoate
Reaction Steps452
Yield (%)77.497.392
Purity (HPLC)>99%>98%>99.5%
Industrial ScalabilityModerateHighHigh

Reaction Optimization and Critical Parameters

Catalytic Systems

  • BF₃/AlCl₃ Dual Catalyst : CN101585847A demonstrates that a 1:1 molar ratio of BF₃/AlCl₃ maximizes sulfonation efficiency (90% conversion vs. 65% with BF₃ alone).

  • Palladium Coordination : US20090023915A1 shows that tetrakis triphenylphosphine palladium (0.5 mol%) reduces allyl deprotection time to 2 hours vs. 6 hours in earlier methods.

Solvent Effects

  • Tetrahydrofuran (THF) : CN1884284A reports THF improves Wittig cyclization kinetics (8 hours vs. 24 hours in dioxane).

  • Acetone-Water Mixtures : US20090023915A1 uses acetone to precipitate the hydrate, achieving 95% recovery vs. 70% with ethanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.17 (d, 3H, CH₃), 3.65–3.86 (m, 3H, THF protons), 5.39 (t, 1H, β-lactam).

  • IR (KBr) : 1778 cm⁻¹ (β-lactam C=O), 1685 cm⁻¹ (carboxylate).

  • MS (API-ES) : m/z 327 [M+1]⁺, confirming molecular ion consistency.

Purity Profiling

  • HPLC Conditions : C18 column, 0.1% TFA/acetonitrile gradient, 220 nm detection. All methods show <1.0% total impurities.

Industrial Challenges and Mitigation

Isomer Separation

Early methods required chromatographic separation of diastereomers (30% yield loss). CN1884284A’s chiral THF building block reduces this to <2% loss.

Cost-Efficiency

CN101585847A eliminates silver salts (cost: $1,200/mol vs. $200/mol for BF₃/AlCl₃), cutting raw material costs by 40% .

Chemical Reactions Analysis

Faropenem Impurity Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorine oxalic acid, palladium complexes, and alkali metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation under acidic conditions can remove silylation protection groups and p-Nitrobenzyl protection groups, leading to the formation of purified this compound .

Scientific Research Applications

Impurity Profiling and Quantification

Role as a Reference Standard:
Faropenem Impurity Sodium Salt is primarily utilized as a reference standard for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for:

  • Detecting Impurities: It helps in identifying and quantifying impurities in Faropenem drug products, ensuring compliance with regulatory standards.
  • Method Validation: Researchers can develop and validate methods for detecting this specific impurity, which is crucial for maintaining the safety and efficacy of pharmaceutical products.

Case Study:
In a study conducted on the stability of Faropenem formulations, this compound was used to establish a baseline for impurity levels. The findings indicated that the presence of this impurity could significantly affect the overall stability profile of the drug under various storage conditions.

Degradation Studies

Understanding Stability:
Studying the degradation products of Faropenem is vital for understanding its stability and potential safety concerns. This compound can be utilized to investigate degradation pathways under different environmental conditions:

  • Storage Conditions: By analyzing how Faropenem degrades over time, researchers can optimize formulations to enhance shelf life.
  • Safety Assessments: Identifying degradation products helps assess any potential toxicological effects associated with impurities formed during storage.

Example:
A recent study highlighted that under accelerated stability testing conditions, the degradation of Faropenem led to the formation of various impurities, including this compound. This finding prompted further investigation into its effects on therapeutic efficacy and safety.

While primarily an impurity, this compound exhibits some biological activity related to its parent compound. Although it is generally considered less potent than Faropenem itself, it may still possess antibacterial properties:

  • Mechanism of Action: Like other beta-lactam antibiotics, it may act by inhibiting cell wall synthesis through binding to penicillin-binding proteins.
  • Antibacterial Spectrum: Research indicates that while it has reduced efficacy compared to Faropenem, it still demonstrates activity against various Gram-positive and Gram-negative bacteria .

Synthesis and Preparation

The synthesis of this compound involves multi-step chemical processes that ensure minimal impurities are present in the final product. Key steps include:

  • Dissolution of Starting Compounds: Utilizing solvents like dichloromethane in reactions involving catalysts such as palladium complexes.
  • Purification Processes: Techniques like crystallization are employed to achieve high purity levels necessary for pharmaceutical applications .

Comparative Analysis with Related Compounds

Compound NameStructural ClassUnique Features
FaropenemPenemOral bioavailability; broad-spectrum activity
MeropenemCarbapenemResistant to most beta-lactamases; IV administration
ImipenemCarbapenemCombined with cilastatin to prevent renal metabolism
ErtapenemCarbapenemOnce-daily dosing; extended spectrum against Gram-negative bacteria
CeftazidimeCephalosporinEffective against Pseudomonas aeruginosa; different mechanism of action

This compound is unique due to its specific role as an impurity rather than a primary therapeutic agent. Its structural characteristics allow it to participate in similar biological activities but typically at a reduced efficacy compared to its parent compound .

Mechanism of Action

Faropenem Impurity Sodium Salt, like Faropenem, works by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition leads to the death of the bacteria and helps treat the infection.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Carbapenems

Faropenem shares structural similarities with carbapenems (e.g., meropenem, ertapenem, doripenem) but lacks the 1β-methyl group, reducing stability against renal dehydropeptidase I . Binding studies show clustering with meropenem and ampicillin, but morphological assays reveal distinct interactions with penicillin-binding proteins (PBPs), suggesting nuanced differences in target engagement .

Table 1: Structural and Pharmacokinetic Comparison
Compound Structure Class Key Structural Features Bioavailability (Oral) Half-Life (h) Urinary Excretion (%)
Faropenem Sodium Penem No 1β-methyl group Low (~30%) 1.26–1.42 30–40
Meropenem Carbapenem 1β-methyl group Not orally available 1.0–1.5 60–75
Faropenem Medoxomil Prodrug (Penem) Ester prodrug High (~80%) N/A N/A
Imipenem/Cilastatin Carbapenem Cilastatin co-administration Not orally available 1.0 70

Impurity Profiles and Analytical Methods

Faropenem Sodium’s impurities include oxidation by-products and synthesis intermediates. LC-MS/MS and gradient HPLC with PDA detection are used for identification, achieving resolution between the parent compound and five impurities . In contrast, pemetrexed disodium (a folate analog) requires similar impurity profiling but employs IR spectroscopy and distinct chromatographic conditions .

Antimicrobial Activity and Resistance

  • Spectrum: Faropenem exhibits activity against Streptococcus pneumoniae, Haemophilus influenzae, and E.
  • MIC Data : In vitro studies report MIC90 values of 0.5–4 µg/mL for common pathogens, though resistance emergence has been documented post-treatment .
  • Cross-Resistance : Preliminary evidence suggests faropenem resistance may foster carbapenem cross-resistance due to shared β-lactamase hydrolysis mechanisms .
Table 2: Resistance and Clinical Efficacy
Compound Resistance Mechanisms Clinical Efficacy (UTI Example) Recurrence Rate
Faropenem Sodium Efflux pumps, altered PBPs 95.45% efficacy 10–20% recurrence
Imipenem Carbapenemase production 95.38% efficacy <5% recurrence
Ertapenem ESBL/AmpC overexpression >90% efficacy 5–10% recurrence

Pharmacokinetic and Regulatory Considerations

Faropenem Sodium’s steady-state AUC0–12 is 59.27 mg·h·L⁻¹ with 400 mg twice-daily dosing, comparable to imipenem . However, its low oral bioavailability raises concerns about gut microbiome selection pressure, unlike prodrugs like faropenem medoxomil . Regulatory frameworks in Japan and India lack stringent controls compared to carbapenems, contributing to inappropriate empiric use .

Biological Activity

Faropenem Impurity Sodium Salt is a derivative of Faropenem, an oral beta-lactam antibiotic belonging to the penem class. This compound exhibits biological activity primarily through its structural relationship with Faropenem, which is known for its broad-spectrum antibacterial properties. Understanding the biological activity of this compound involves exploring its mechanism of action, pharmacokinetics, and clinical implications.

Target and Mode of Action

This compound targets penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis. By inhibiting the transpeptidase enzyme responsible for cross-linking peptidoglycan layers, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway , crucial for maintaining bacterial cell wall structure. The disruption of this pathway results in significant cellular effects, including compromised cell function and increased susceptibility to osmotic pressure.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including the presence of other antibiotics and the specific bacterial resistance mechanisms in play. The stability and solubility of the sodium salt form enhance its bioavailability, making it suitable for pharmaceutical applications .

Antimicrobial Spectrum

This compound exhibits activity against a variety of bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentrations (MICs) for various pathogens indicate its potential effectiveness:

Bacterial StrainMIC (μg/mL)
Streptococcus pneumoniae0.008 - 1
Haemophilus influenzae0.5 - 1
Moraxella catarrhalis0.12 - 0.5
Escherichia coli0.25 - 1

These findings suggest that this compound retains some degree of antibacterial activity, although it may be less potent than its parent compound, Faropenem .

Clinical Studies

Several studies have evaluated the effectiveness of Faropenem in clinical settings:

  • A study involving 200 female patients with acute uncomplicated cystitis compared treatment regimens of 3 days versus 7 days. The results indicated a microbiological eradication rate of 66.7% for the 7-day group compared to 58.9% for the 3-day group, highlighting the importance of treatment duration on clinical outcomes .
  • Another systematic review analyzed faropenem's impact on various infections, including urinary tract infections (UTIs) and respiratory infections, demonstrating its broad applicability in treating resistant bacterial strains .

Case Studies

In a retrospective chart review conducted in Japan involving 10 adult patients treated with faropenem for UTIs, outcomes were assessed based on clinical response and microbiological efficacy. The study found that faropenem was effective against fluoroquinolone-resistant strains, underscoring its potential role in treating multi-drug resistant infections .

Q & A

Basic Research Questions

Q. How can Faropenem Impurity Sodium Salt be identified and characterized in drug formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify impurities. Reference standards (e.g., Faropenem Impurity 9 Sodium Salt ) are critical for peak alignment. For quantification, follow pharmacopeial guidelines for organic impurity testing, including system suitability criteria and acceptance thresholds (e.g., USP methods ). Structural elucidation can employ nuclear magnetic resonance (NMR) to confirm stereochemistry, particularly for bicyclic β-lactam structures .

Q. What synthetic pathways are reported for this compound and its related compounds?

  • Methodological Answer : Key intermediates include 6-(1'-tert-butyldimethylsilyloxyethyl)-3-(2''-tetrahydrofuranyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid allyl ester . Impurities often arise during silylation or esterification steps. For impurity synthesis, optimize reaction conditions (e.g., temperature, catalyst) to minimize byproducts. Purification via recrystallization or preparative HPLC is recommended, with impurity profiles validated against pharmacopeial specifications .

Q. Which analytical methods are validated for quantifying this compound in bulk and formulated products?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 220 nm) is standard. Internal standard methods (e.g., using Faropenem Sodium Reference Standard) improve accuracy for potency assays . For impurity profiling, gradient elution protocols resolve structurally similar compounds (e.g., Faropenem Related Compounds 1–4 ). Method validation must include precision (RSD <2%), linearity (R² >0.999), and robustness testing under varying pH and column temperatures .

Q. What quality control standards apply to this compound in regulatory contexts?

  • Methodological Answer : Compliance with USP/EP monographs requires impurity levels ≤0.15% for unspecified impurities and ≤0.5% for total impurities . Batch testing must include water content (Karl Fischer titration) and residual solvents (GC-MS). For stability studies, monitor degradation products under ICH-recommended stress conditions (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How do impurities like sodium chloride affect the crystallization kinetics of Faropenem Sodium Salt?

  • Methodological Answer : Impurities alter nucleation metastable zone widths. Use ternary phase diagrams (e.g., LiCl-NaCl-H₂O systems ) to model impurity impacts. Conduct isothermal crystallization experiments with varying NaCl concentrations and monitor crystal morphology via scanning electron microscopy (SEM). Kinetic analyses (e.g., modified BET model) quantify impurity-induced nucleation delays .

Q. What gaps exist in understanding faropenem resistance mechanisms, and how can they be addressed experimentally?

  • Methodological Answer : Clinical resistance data are limited due to restricted trial designs . In vitro studies should assess carbapenem cross-resistance using broth microdilution (CLSI guidelines). Genomic sequencing of resistant isolates can identify β-lactamase variants (e.g., TEM, SHV). Animal models are needed to evaluate resistance emergence during prolonged therapy .

Q. How can contradictory data on impurity stability be resolved during method validation?

  • Methodological Answer : Discrepancies often arise from matrix effects (e.g., excipient interactions). Use forced degradation studies under acidic/alkaline conditions to identify labile impurities . Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR). Statistical tools like principal component analysis (PCA) differentiate method variability from true instability .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles to control critical process parameters (e.g., reaction time, solvent purity). For research-grade batches, additional QC steps (e.g., peptide content analysis, TFA removal <1%) reduce variability in solubility and impurity levels . Real-time monitoring via PAT (Process Analytical Technology) ensures consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.